molecular formula C13H11BrF3N5O2 B4123189 2-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide

2-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide

Cat. No.: B4123189
M. Wt: 406.16 g/mol
InChI Key: ZXEJZKIAJOBVKK-UHFFFAOYSA-N
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Description

The compound is a hydrazinecarboxamide derivative with a pyrazole ring and a phenyl ring in its structure. Pyrazole derivatives are known to possess a wide range of pharmacological activities . The presence of a trifluoromethyl group on the phenyl ring could potentially enhance the compound’s lipophilicity, which might improve its pharmacokinetic properties .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Pyrazole derivatives have been found to interact with a variety of biological targets, including enzymes and receptors .

Properties

IUPAC Name

1-[(4-bromo-1-methylpyrazole-3-carbonyl)amino]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrF3N5O2/c1-22-6-8(14)10(21-22)11(23)19-20-12(24)18-9-5-3-2-4-7(9)13(15,16)17/h2-6H,1H3,(H,19,23)(H2,18,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEJZKIAJOBVKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NNC(=O)NC2=CC=CC=C2C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrF3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide
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2-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide
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2-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide
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2-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide
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2-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide
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2-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide

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